2-fluoro-N-(1-methoxypropan-2-yl)aniline
CAS No.:
Cat. No.: VC17781210
Molecular Formula: C10H14FNO
Molecular Weight: 183.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14FNO |
|---|---|
| Molecular Weight | 183.22 g/mol |
| IUPAC Name | 2-fluoro-N-(1-methoxypropan-2-yl)aniline |
| Standard InChI | InChI=1S/C10H14FNO/c1-8(7-13-2)12-10-6-4-3-5-9(10)11/h3-6,8,12H,7H2,1-2H3 |
| Standard InChI Key | DLCOWQFHXZBBFG-UHFFFAOYSA-N |
| Canonical SMILES | CC(COC)NC1=CC=CC=C1F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of an aniline backbone substituted with a fluorine atom at the 2-position and a 1-methoxypropan-2-yl group attached to the nitrogen atom. The IUPAC name, 2-fluoro-N-(1-methoxypropan-2-yl)aniline, reflects this arrangement. Key structural features include:
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Aromatic ring: Provides a planar framework for π-π stacking and hydrophobic interactions.
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Fluorine substituent: Enhances electronegativity and influences electronic distribution via inductive effects.
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Methoxypropan-2-yl group: Introduces steric bulk and ether functionality, modulating solubility and reactivity.
The canonical SMILES representation (CC(COC)NC1=CC=CC=C1F) and InChIKey (DLCOWQFHXZBBFG-UHFFFAOYSA-N) confirm the connectivity and stereochemical details.
Physicochemical Characteristics
The compound’s properties are critical for its handling and application:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄FNO |
| Molecular Weight | 183.22 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Likely polar organic solvents (e.g., DMSO, methanol) |
| LogP (Partition Coefficient) | Estimated ~2.1 (moderate lipophilicity) |
The fluorine atom increases polarity, while the methoxypropan-2-yl group enhances solubility in ethers and alcohols. These properties make the compound suitable for reactions in polar aprotic solvents.
Synthesis and Mechanistic Insights
Synthetic Pathways
The synthesis of 2-fluoro-N-(1-methoxypropan-2-yl)aniline involves multi-step protocols, often starting from substituted aniline precursors. A representative route, adapted from patent literature , includes:
Step 1: Protection of the Aniline Nitrogen
The primary amine group of 2-fluoroaniline is protected using acetyl or benzyl groups to prevent unwanted side reactions during subsequent steps. For example:
This step ensures regioselectivity in later nitration or alkylation reactions .
Step 2: Alkylation with Methoxypropan-2-yl Groups
The protected aniline undergoes nucleophilic substitution with 1-methoxypropan-2-yl bromide in the presence of a base (e.g., K₂CO₃):
The reaction typically proceeds in polar solvents like DMF at 60–80°C .
Step 3: Deprotection
The acetyl group is removed via hydrolysis under acidic or basic conditions:
Yields for this step range from 70–85%, with purity confirmed by HPLC and NMR .
Mechanistic Considerations
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Hydrogen Bonding: The aniline’s NH group participates in hydrogen bonding with biomolecular targets, influencing binding affinity.
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Halogen Bonding: The fluorine atom engages in weak non-covalent interactions with electron-rich regions of proteins or receptors, enhancing specificity.
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Steric Effects: The methoxypropan-2-yl group creates steric hindrance, potentially reducing off-target interactions in biological systems.
Applications in Research and Industry
Pharmaceutical Development
The compound’s dual functionality (amine and fluorine) makes it a valuable intermediate in drug discovery:
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Anticancer Agents: Derivatives have shown inhibitory activity against tyrosine kinases involved in tumor proliferation.
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Antimicrobials: Fluorinated anilines exhibit enhanced membrane permeability, improving efficacy against Gram-positive bacteria.
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Central Nervous System (CNS) Drugs: The methoxy group may facilitate blood-brain barrier penetration, enabling exploration in neuropharmacology.
Materials Science
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Polymer Additives: Incorporation into epoxy resins improves thermal stability and adhesion properties.
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Liquid Crystals: The branched alkyl chain promotes mesophase formation in display technologies.
Organic Synthesis
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Catalytic Reactions: Serves as a ligand in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
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Asymmetric Synthesis: Chiral variants enable enantioselective transformations in fine chemical production.
Comparative Analysis with Related Compounds
Structural Analogues
Comparative studies highlight the impact of substituents on reactivity and bioactivity:
The nitro group in 4-fluoro-2-methoxy-5-nitroaniline enhances electron-withdrawing effects, while chlorine in the 3-position increases steric bulk .
Synthetic Challenges
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